Acridinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

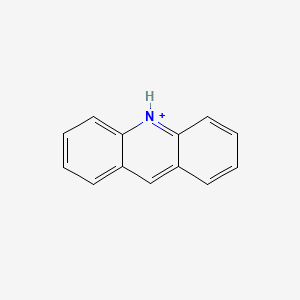

Acridinium is a useful research compound. Its molecular formula is C13H10N+ and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photoredox Catalysis

Overview

Acridinium salts have emerged as powerful photocatalysts in organic reactions, particularly in photoredox catalysis. They facilitate a range of transformations by harnessing light to drive chemical reactions that would otherwise require more expensive transition-metal catalysts.

Key Applications

- Oxidative Quenching Processes : this compound salts enable oxidative transformations that are vital for synthesizing complex organic molecules. For instance, they can effectively reduce aryl halides to form aryl radicals, which are crucial intermediates in many organic syntheses .

- Late-Stage Functionalization : Recent studies have demonstrated the utility of this compound photocatalysts in late-stage functionalization of biorelevant molecules, allowing for the modification of complex structures without extensive synthetic routes .

- Synthesis of Novel Compounds : Researchers have developed new synthetic strategies using this compound salts to create a library of compounds with tailored photophysical properties. These compounds exhibit enhanced reactivity and selectivity in various chemical reactions .

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Use in oxidative transformations | High yields and broad substrate scope |

| Biorelevant Molecule Modification | Late-stage functionalization | Effective modification with minimal steps |

| Novel Compound Development | Creation of this compound salt libraries | Enhanced reactivity and selectivity |

Environmental Monitoring

Overview

this compound derivatives have been utilized in environmental science for the detection of pollutants and hazardous substances.

Case Studies

- Detection of Persistent Organic Pollutants : this compound-based nanoparticles have been employed as chemical assemblers in surface-enhanced Raman spectroscopy (SERS) for detecting persistent organic pollutants. This method allows for sensitive and selective identification of contaminants in environmental samples .

- Photocatalytic Degradation : The photocatalytic properties of this compound compounds enable the degradation of environmental pollutants under light irradiation, making them valuable for developing sustainable pollution remediation strategies .

Medical Diagnostics

Overview

In the field of diagnostics, this compound esters are widely used due to their chemiluminescent properties.

Key Applications

- Point-of-Care Testing : this compound esters are integral to chemiluminescent assays used for detecting biomarkers related to inflammation and other diseases. Their high sensitivity allows for rapid and accurate results in clinical settings .

- PCR Assays : this compound compounds are also utilized in polymerase chain reaction (PCR) techniques, where they label products for quantitative analysis. This enhances the detection capabilities of nucleic acid tests .

| Diagnostic Application | Description | Advantages |

|---|---|---|

| Chemiluminescent Assays | Detection of disease biomarkers | High sensitivity and rapid results |

| PCR Techniques | Labeling PCR products for analysis | Enhanced detection capabilities |

Propriétés

Formule moléculaire |

C13H10N+ |

|---|---|

Poids moléculaire |

180.22 g/mol |

Nom IUPAC |

acridin-10-ium |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/p+1 |

Clé InChI |

DZBUGLKDJFMEHC-UHFFFAOYSA-O |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.